![molecular formula C10H14N2O B1528635 1-(Pyrimidin-5-yl)cyclohexan-1-ol CAS No. 1248479-24-4](/img/structure/B1528635.png)
1-(Pyrimidin-5-yl)cyclohexan-1-ol
Overview
Description
1-(Pyrimidin-5-yl)cyclohexan-1-ol, also known as P5C, is a pyrimidine derivative. It has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-5-yl)cyclohexan-1-ol consists of a cyclohexanol ring attached to a pyrimidine ring at the 1-position. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers, a major type of DNA damage caused by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA's original structure. The process involves flavin adenine dinucleotide (FADH-) and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) as cofactors. This highlights the enzyme's crucial role in mitigating UV-induced genetic damage (Sancar, 1994).
Synthesis and Biological Evaluation
Research has focused on synthesizing novel compounds with potential therapeutic applications. For instance, meriolins, a class of 3-(pyrimidin-4-yl)-7-azaindoles, have been synthesized and found to inhibit cyclin-dependent kinases (CDKs), showing promise against diseases like cancer and neurodegenerative disorders. Their structure-activity relationship offers insights into their mechanism of action as kinase inhibitors (Echalier et al., 2008).
Antimicrobial Properties
Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been developed to study their antimicrobial activity. Some synthesized compounds displayed pronounced antimicrobial properties, with a notable influence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety on their activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Sirakanyan et al., 2021).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidine derivatives are known to exhibit anti-inflammatory effects .
Future Directions
Pyrimidines, including 1-(Pyrimidin-5-yl)cyclohexan-1-ol, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
1-pyrimidin-5-ylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCKTLWIKDXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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